3-(3-Chlorophenyl)-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine
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Description
3-(3-Chlorophenyl)-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine is a useful research compound. Its molecular formula is C20H15ClN4OS and its molecular weight is 394.88. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Reactivity of Heterocyclic Derivatives
Research in this area explores the synthesis and reactivity of pyridazine and oxadiazole derivatives. For instance, studies have shown that compounds involving oxadiazole rings react with aromatic diazonium salts and active methylene compounds to yield pyridazine derivatives. These reactions highlight the versatility of heterocyclic compounds in synthetic chemistry, allowing for the creation of a wide range of substances with potential applications in drug development and materials science (Abdallah, Salaheldin, & Radwan, 2007).
Medicinal Chemistry and Biological Activities
In the realm of medicinal chemistry, heterocyclic compounds, such as those derived from pyridazine, have been investigated for their potential biological activities. For example, certain pyridazine derivatives have been synthesized and tested for their antimicrobial properties, revealing that these compounds can have significant antibacterial and antifungal activities. This research underscores the potential of pyridazine derivatives in developing new therapeutic agents (Azab, Youssef, & El-Bordany, 2013).
Structural and Computational Studies
Recent studies also include the synthesis and structural analysis of pyridazine derivatives, supported by density functional theory (DFT) calculations and Hirshfeld surface analysis. These studies provide insights into the molecular structures and electronic properties of heterocyclic compounds, contributing to the understanding of their reactivity and potential applications in various fields (Sallam, Mohammed, Al-Ostoot, Sridhar, & Khanum, 2021).
Properties
IUPAC Name |
5-[[6-(3-chlorophenyl)pyridazin-3-yl]sulfanylmethyl]-3-(4-methylphenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN4OS/c1-13-5-7-14(8-6-13)20-22-18(26-25-20)12-27-19-10-9-17(23-24-19)15-3-2-4-16(21)11-15/h2-11H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEIJQLSCCKFGMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NN=C(C=C3)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.